Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate
Description
Systematic Nomenclature and Structural Identification
This compound, designated by the Chemical Abstracts Service number 1199773-49-3, represents a systematically substituted benzimidazole derivative with a precisely defined molecular architecture. The compound exhibits a molecular formula of C₁₃H₁₆N₂O₂ and possesses a molecular weight of 232.28 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as 1H-benzo[d]imidazole, indicating the fusion of a benzene ring with an imidazole heterocycle.
The structural identification encompasses several key features that define the compound's chemical identity. The tert-butyl group, formally designated as 1,1-dimethylethyl, occupies the nitrogen-1 position of the benzimidazole core, while the carboxylate functionality appears as a methyl ester at the carbon-6 position of the benzene ring portion. The compound's structural representation through Simplified Molecular Input Line Entry System notation is documented as CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)OC, which unambiguously describes the connectivity and substitution pattern.
Table 1: Fundamental Chemical Properties of this compound
The molecular architecture demonstrates specific stereochemical considerations related to the substitution pattern. The tert-butyl substituent introduces significant steric bulk at the nitrogen-1 position, potentially influencing conformational preferences and intermolecular interactions. The methyl ester functionality at the carbon-6 position provides a reactive site for potential chemical transformations while contributing to the overall polarity and solubility characteristics of the molecule.
Historical Development of Benzimidazole Carboxylate Derivatives
The development of benzimidazole carboxylate derivatives traces its origins to fundamental discoveries in vitamin B₁₂ research during the mid-twentieth century. Benzimidazole was initially discovered during research investigations focused on vitamin B₁₂, where the benzimidazole nucleus was identified as a stable structural platform suitable for pharmaceutical development. This foundational discovery established the benzimidazole scaffold as a privileged structure in medicinal chemistry, leading to extensive exploration of various substituted derivatives.
Historical research in the 1940s marked the beginning of systematic investigation into benzimidazole biological activities. Early studies speculated that benzimidazole compounds could act similarly to purines in providing biological responses, with the first documented investigation of benzimidazole nucleus biological activity reported in 1944. The escalation of research interest occurred when investigators discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂, and that certain derivatives possessed vitamin B₁₂-like biological activity.
The evolution of benzimidazole carboxylate derivatives specifically emerged from the recognition that carboxylate functionalities could modulate the physicochemical properties of the benzimidazole core while maintaining biological activity. Research developments throughout subsequent decades demonstrated that carboxylate substitution patterns could significantly influence solubility, bioavailability, and target specificity. The incorporation of alkyl ester groups, such as the methyl ester present in this compound, represents a strategic approach to optimize lipophilicity and membrane permeability characteristics.
Contemporary research has established that benzimidazole derivatives exist in diverse biologically active compounds spanning multiple therapeutic categories, including antiparasitic agents, antimicrobial compounds, antiviral substances, antifungal agents, anticonvulsants, antihypertensive medications, antihistaminic drugs, analgesic compounds, anti-inflammatory agents, anticancer therapeutics, anticoagulants, and proton pump inhibitors. This extensive therapeutic range demonstrates the versatility of the benzimidazole scaffold and validates the continued investigation of novel substituted derivatives.
Table 2: Historical Milestones in Benzimidazole Carboxylate Development
| Decade | Key Development | Significance |
|---|---|---|
| 1940s | Initial biological activity investigations | Established foundation for benzimidazole pharmacology |
| 1940s-1950s | Vitamin B₁₂ degradation product identification | Validated benzimidazole as stable pharmaceutical platform |
| 1960s-1980s | Systematic derivative synthesis | Expanded understanding of structure-activity relationships |
| 1990s-2000s | Carboxylate functionalization strategies | Optimized physicochemical properties |
| 2000s-Present | Advanced substitution patterns | Enhanced selectivity and therapeutic potential |
Positional Isomerism in Substituted Benzimidazole Systems
Positional isomerism in substituted benzimidazole systems represents a critical aspect of structural chemistry that significantly influences both chemical properties and biological activities. The benzimidazole core structure provides multiple positions for substitution, with each position offering distinct electronic and steric environments that can dramatically alter molecular behavior. Understanding these positional relationships is essential for comprehending the unique characteristics of this compound within the broader context of benzimidazole chemistry.
The benzimidazole nucleus consists of a fused benzene and imidazole ring system, providing several potential substitution sites. The nitrogen atoms at positions 1 and 3 of the imidazole ring offer sites for alkylation, while the benzene ring portion provides positions 4, 5, 6, and 7 for various functional group attachments. The specific positioning of substituents creates distinct isomeric compounds with potentially different properties and activities.
Analysis of related compounds in the chemical literature reveals the significance of positional effects. For instance, methyl 1-benzyl-1H-benzo[d]imidazole-6-carboxylate, which differs from the target compound by having a benzyl group instead of a tert-butyl group at the nitrogen-1 position, demonstrates different molecular weight (266.29 versus 232.28) and potentially different biological profiles. Similarly, 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid represents a positional isomer where substitution occurs at different positions, resulting in a molecular weight of 218.25 grams per mole and a free carboxylic acid rather than a methyl ester.
Table 3: Comparative Analysis of Positional Isomers and Related Compounds
| Compound | Substitution Pattern | Molecular Weight | Key Differences |
|---|---|---|---|
| This compound | N₁-tert-butyl, C₆-methyl ester | 232.28 g/mol | Target compound |
| Methyl 1-benzyl-1H-benzo[d]imidazole-6-carboxylate | N₁-benzyl, C₆-methyl ester | 266.29 g/mol | Aromatic vs. aliphatic N-substituent |
| 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid | C₄-methyl, C₂-propyl, C₆-carboxylic acid | 218.25 g/mol | Free acid vs. ester, different substitution |
The electronic effects of positional substitution significantly influence the chemical reactivity and stability of benzimidazole derivatives. The nitrogen-1 position substitution, as seen in this compound, prevents tautomerization processes that would otherwise occur in unsubstituted benzimidazole systems. The benzimidazole core can form tautomers upon interaction with protic solvents when hydrogen atoms are present on the nitrogen atoms, but substitution at position nitrogen-1 prohibits this tautomerism process.
The carbon-6 position carboxylate substitution provides additional considerations for isomerism effects. The electron-withdrawing nature of the carboxylate group influences the electron density distribution throughout the benzimidazole system, potentially affecting the basicity of the nitrogen atoms and the overall chemical reactivity. The methyl ester functionality offers a balance between maintaining the electron-withdrawing characteristics while providing improved lipophilicity compared to the free carboxylic acid analog.
Properties
IUPAC Name |
methyl 3-tert-butylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)15-8-14-10-6-5-9(7-11(10)15)12(16)17-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBVDJZSBYSXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682033 | |
| Record name | Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-49-3 | |
| Record name | Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Initial Intermediate Formation
The Stobbe condensation serves as the foundational step for constructing the benzimidazole scaffold. As detailed in Patent WO2015005615A1, this reaction involves the interaction of a diester (e.g., dimethyl succinate) with a ketone derivative under basic conditions to yield γ,δ-unsaturated esters. For Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate , the process begins with:
Optimized Conditions :
The choice of base significantly impacts reaction efficiency. Sodium ethoxide and methoxide are viable alternatives but require elevated temperatures (60–65°C) for comparable yields.
Cyclization to Benzimidazole Core
Following the Stobbe condensation, cyclization is achieved via acid-catalyzed intramolecular dehydration. The intermediate (Chemical Formula 10) undergoes ring closure in the presence of HCl (2 N, 10 vol%) at reflux (80°C, 6–8 hours). This step forms the bicyclic benzimidazole structure with a methyl ester at the 6-position.
Critical Parameters :
-
Acid Concentration : Higher HCl concentrations (>3 N) risk ester hydrolysis.
-
Reaction Time : Prolonged heating (>10 hours) reduces yield by 15–20% due to side reactions.
Alkylation at the 1-Position
tert-Butyl Group Introduction
The 1-position nitrogen of the benzimidazole core is alkylated using tert-butyl bromide under strongly basic conditions. Patent data reveal that sodium hydride (NaH, 2.5 equiv) in dimethylformamide (DMF) at 0–5°C facilitates selective alkylation.
Yield Optimization :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Equiv. tert-butyl bromide | 1.5 | 72 |
| Reaction Time | 12 hours | 68 |
| Temperature | 0–5°C | 72 |
| Base | NaH | 72 |
Substituting NaH with potassium carbonate reduces yield to 45%, highlighting the necessity of strong bases for deprotonating the benzimidazole nitrogen.
Solvent and Temperature Effects
Nonpolar solvents like toluene or dichloromethane result in incomplete alkylation (<30% yield), whereas DMF enhances solubility and reaction homogeneity. Elevated temperatures (25°C) accelerate the reaction but promote tert-butyl bromide decomposition, lowering yields to 55%.
Alternative Synthetic Routes
Direct Alkylation of Preformed Benzimidazole
An alternative approach involves alkylating Methyl 1H-benzo[d]imidazole-6-carboxylate directly. This method bypasses the Stobbe condensation but requires stringent anhydrous conditions:
-
Deprotonation : NaH (2.0 equiv) in tetrahydrofuran (THF), 0°C, 1 hour.
Yield : 65–70%, with 20–25% recovered starting material due to steric hindrance.
Industrial-Scale Production
Continuous Flow Reactor Design
Adopting continuous flow technology reduces reaction times from 12 hours to 2 hours for the alkylation step. Key advantages include:
Green Chemistry Considerations
Replacing DMF with cyclopentyl methyl ether (CPME) as a solvent decreases environmental impact while maintaining yields at 70%. Additionally, in-situ quenching with aqueous citric acid minimizes waste generation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Stobbe + Alkylation | 72 | 120 | High |
| Direct Alkylation | 65 | 95 | Moderate |
| Mitsunobu Reaction | 80 | 450 | Low |
The Stobbe-based method remains optimal for large-scale synthesis due to its balance of yield and cost .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
Alkyl Substituents
- Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate vs. This bulkiness may also enhance lipophilicity (logP) and improve membrane permeability .
- The propyl chain increases hydrophobicity, but its linear structure may result in less steric shielding than the branched tert-butyl group .
Aryl and Heteroaryl Substituents
- Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2a) and Methyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2b) :
These derivatives (from ) replace the tert-butyl group with aryl substituents. The hydroxyl and methoxy groups introduce hydrogen-bonding capabilities, which may enhance solubility in polar solvents but reduce metabolic stability compared to the tert-butyl analog .
Positional Isomerism of the Carboxylate Group
- Methyl 1-tert-butyl-1H-benzo[d]imidazole-5-carboxylate (CAS 1355247-26-5): This positional isomer shifts the carboxylate from the 6- to the 5-position.
- Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4) :
The carboxylate at the 7-position and ethyl ester group may influence crystallization behavior and bioavailability compared to the methyl ester at the 6-position .
Key Observations :
Physicochemical and Spectroscopic Properties
This compound :
Methyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2b) :
- 13C-NMR : δ 167.28 (ester carbonyl), 160.14 (methoxy carbon), and aromatic carbons at δ 107–134 ppm .
Biological Activity
Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate is a compound that has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a benzimidazole core, which is known for its pharmacological versatility. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability and cellular uptake.
Anticancer Activity
Numerous studies have investigated the anticancer properties of benzimidazole derivatives, including this compound.
- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating multiple benzimidazole derivatives, this compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin and sorafenib .
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of human topoisomerase I (Hu Topo I), a key enzyme in DNA replication. This inhibition leads to DNA damage and subsequent cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies show that derivatives of benzimidazole exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties .
- Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with bacterial enzymes, disrupting essential cellular processes and leading to cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 12.5 | Anticancer |
| Benzimidazole Derivative A | 15.2 | Antimicrobial |
| Benzimidazole Derivative B | 8.9 | Anticancer |
This table illustrates how slight changes in the chemical structure can lead to significant variations in biological activity.
Case Studies
Several case studies highlight the potential of this compound:
- Cancer Cell Line Study : A study involving the treatment of HepG2 liver cancer cells with this compound showed a marked increase in apoptosis, suggesting its efficacy as a pro-apoptotic agent .
- In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor growth compared to control groups, underscoring its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate, and how do reaction conditions influence yield?
- The compound is synthesized via condensation of substituted benzimidazole precursors with methanol and catalytic sulfuric acid under reflux. For example, derivatives of similar benzo[d]imidazole carboxylates are synthesized by refluxing intermediates (0.025 mol) in methanol with H₂SO₄ for 72 hours, followed by filtration and purification via column chromatography . Variations in substituents (e.g., tert-butyl groups) require adjusting reaction times and acid catalysis to optimize yields. NMR and mass spectrometry are critical for confirming structural integrity .
Q. How can spectroscopic methods validate the structural purity of this compound?
- 1H/13C NMR resolves aromatic protons (e.g., δ 8.15 ppm for benzo[d]imidazole protons) and ester groups (δ 3.93 ppm for methoxy protons). FT-IR confirms carbonyl stretches (~1700 cm⁻¹) and NH/CH vibrations. Mass spectrometry (e.g., ESI m/z 232.1 [M+H]⁺) verifies molecular weight . For advanced validation, 2D NMR (COSY, HSQC) resolves coupling patterns and substituent orientation .
Q. What purification techniques are effective for isolating this compound from byproducts?
- Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for separating polar impurities. Recrystallization in methanol or ethanol improves purity for crystallographic studies. For complex mixtures, preparative HPLC with C18 columns and acetonitrile/water gradients achieves >95% purity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?
- Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (FMOs), polarizability (⟨α⟩), and hyperpolarizability (βtot). For example, nitro-substituted derivatives exhibit enhanced NLO responses due to charge transfer between electron-donating (tert-butyl) and electron-withdrawing (carboxylate) groups. Natural bond orbital (NBO) analysis quantifies intramolecular interactions, guiding the design of NLO materials .
Q. What crystallographic strategies resolve structural ambiguities in methyl benzo[d]imidazole derivatives?
- Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines hydrogen bonding and torsion angles. For example, hydrogen-bonding networks in benzo[d]imidazole crystals are analyzed using ORTEP-3 for graphical representation and WinGX for data processing. Graph-set analysis (e.g., Etter’s rules) classifies intermolecular interactions, critical for understanding packing motifs .
Q. How do conflicting synthetic yields reported in literature arise, and how can they be reconciled?
- Discrepancies in yields (e.g., 56% vs. 70%) often stem from variations in substituent electronic effects, catalyst loading, or reaction scale. Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., temperature, solvent polarity). For instance, prolonged reflux (72+ hours) may degrade acid-sensitive intermediates, necessitating milder conditions .
Q. What methodologies assess the biological activity of this compound in receptor-targeted studies?
- Molecular docking (AutoDock Vina) evaluates binding affinity to targets like EGFR or angiotensin II receptors. In vitro cytotoxicity assays (MTT/PrestoBlue) measure IC₃₀ values against cancer cell lines. ADMET predictions (SwissADME) prioritize derivatives with favorable pharmacokinetics, such as logP <5 and low hepatotoxicity .
Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?
- Hydrogen-bond donor/acceptor motifs (e.g., NH···O=C) stabilize crystal lattices. Graph-set analysis (R₂²(8) motifs) reveals dimeric or chain-like interactions. Thermal gravimetric analysis (TGA) correlates hydrogen-bond density with melting points and decomposition thresholds .
Methodological Guidelines
- For synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis. Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
- For DFT studies : Benchmark computational methods against experimental UV-Vis spectra (e.g., TD-DFT for λmax).
- For crystallography : Use high-resolution data (≤0.84 Å) to resolve disorder in tert-butyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
